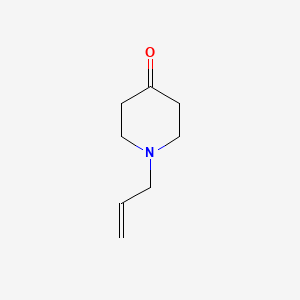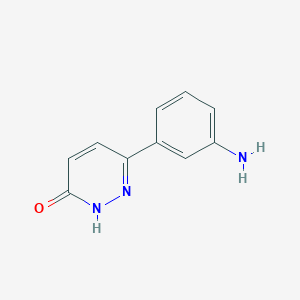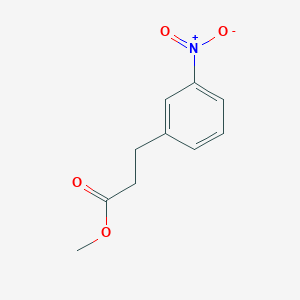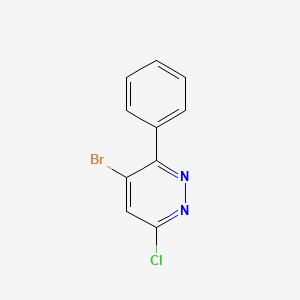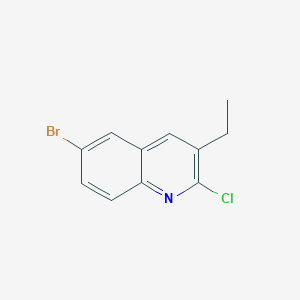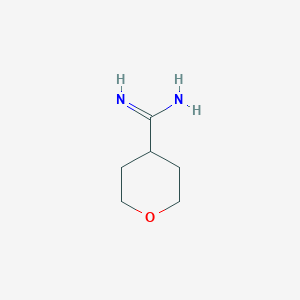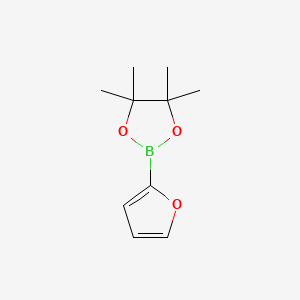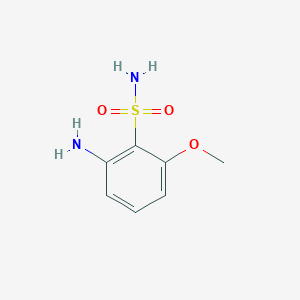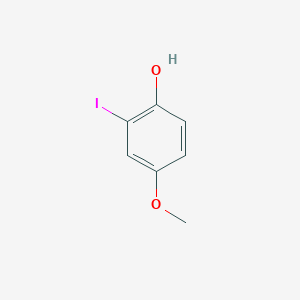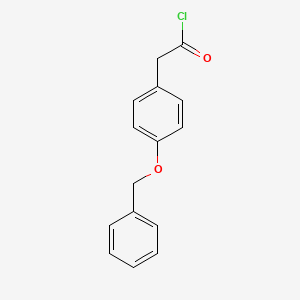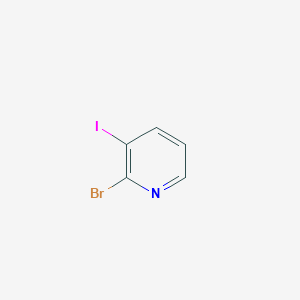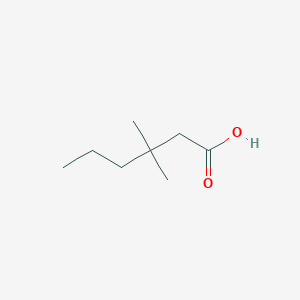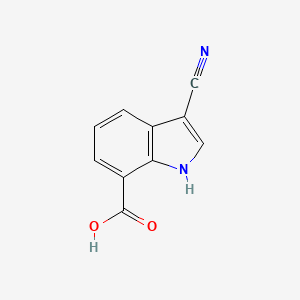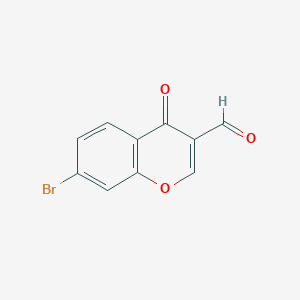
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Übersicht
Beschreibung
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H5BrO3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of research and industry .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It falls under storage class code 6.1C, which includes combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Relevant Papers Several papers have been found that discuss compounds similar to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde . These papers could provide further insights into the properties and potential applications of this compound.
Biochemische Analyse
Biochemical Properties
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group and bromine atom. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pentacarbonyliron and HMPA in benzene and toluene, leading to significant transformations . These interactions are primarily driven by the electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can have cytoprotective effects on human cells . This suggests that this compound may also play a role in protecting cells from oxidative stress and other damaging conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The aldehyde group can react with amino groups on proteins, forming Schiff bases that can alter protein function. Additionally, the bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at temperatures between 2 to 8°C . Its stability and activity can be influenced by various factors, including light, temperature, and the presence of other reactive species. Long-term studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as cytoprotection and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects. Studies on similar compounds have shown threshold effects, where the beneficial effects are observed only within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and degradation. The aldehyde group can be oxidized to a carboxylic acid, while the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions . These metabolic transformations can influence the compound’s activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilicity and molecular size can also influence its distribution and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde typically involves the bromination of 4-oxo-4H-chromene-3-carbaldehyde. One common method is the reaction of 4-oxo-4H-chromene-3-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 7-Bromo-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 7-Bromo-4-oxo-4H-chromene-3-methanol.
Substitution: 7-Azido-4-oxo-4H-chromene-3-carbaldehyde.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating Signaling Pathways: It can modulate signaling pathways, affecting cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde
Uniqueness
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Eigenschaften
IUPAC Name |
7-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZCLJVPYDQHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505123 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69155-80-2 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69155-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMOCHROMONE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: The research paper reveals that this compound exhibits a nearly planar structure. [] All atoms in the molecule, except for hydrogen, lie roughly within the same plane, with a root-mean-square deviation of 0.0631 Å. The formyl oxygen atom shows the greatest deviation from this plane, measuring 0.215 Å. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


